
9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” is a complex organic compound that belongs to the class of anthracenediones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a nitrosohydrazino group and a phenylthio group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with 9,10-anthracenedione.
Introduction of Nitrosohydrazino Group: This step involves the reaction of 9,10-anthracenedione with nitrosohydrazine under controlled conditions.
Addition of Phenylthio Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to quinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of “9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” involves its interaction with specific molecular targets and pathways. The nitrosohydrazino group can interact with cellular proteins and enzymes, leading to various biological effects. The phenylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: A simpler compound without the nitrosohydrazino and phenylthio groups.
1,4-Dihydroxyanthraquinone: Known for its use in dye production.
Mitoxantrone: A synthetic anthracenedione used in cancer treatment.
Uniqueness
“9,10-Anthracenedione, 1-(2-nitrosohydrazino)-2-(phenylthio)-” is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
189572-22-3 |
|---|---|
Molecular Formula |
C20H13N3O3S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(9,10-dihydroxy-2-phenylsulfanylanthracen-1-yl)iminonitrous amide |
InChI |
InChI=1S/C20H13N3O3S/c24-19-13-8-4-5-9-14(13)20(25)17-15(19)10-11-16(18(17)21-22-23-26)27-12-6-2-1-3-7-12/h1-11,24-25H |
InChI Key |
RDKNCSKADUGAPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C3=C(C4=CC=CC=C4C(=C3C=C2)O)O)N=NN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


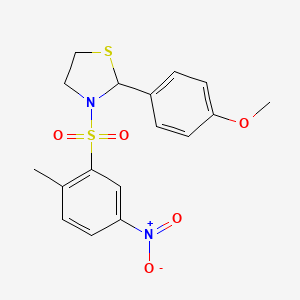
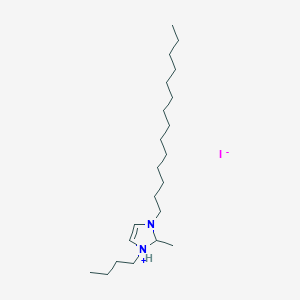
![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)
![7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12569000.png)
![7-Phenylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12569005.png)
![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)
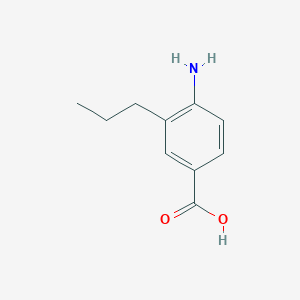
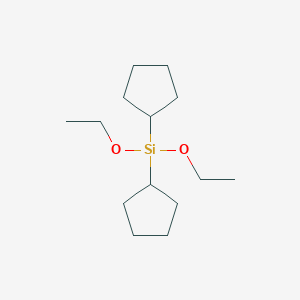

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
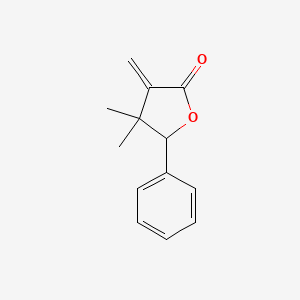
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
